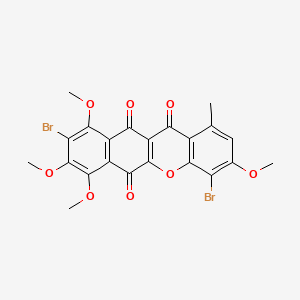

11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This polycyclic aromatic compound belongs to the benzo[b]xanthene-trione family, characterized by a fused tricyclic scaffold with three ketone groups at positions 6, 11, and 12. Key structural features include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]xanthene core, followed by the introduction of bromine atoms and methoxy groups through various substitution reactions. Common reagents used in these reactions include bromine, methanol, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atoms to hydrogen.

Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[b]xanthene compounds.

Scientific Research Applications

11H-BENZO(b)XANTHENE-6,11,12-TRIONE, 4,9-DIBROMO-1-METHYL-3,7,8,10-TETRAMETHOXY- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways. The presence of bromine and methoxy groups can enhance its binding affinity to certain biological targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The following table highlights key structural and functional differences:

Key Observations :

- Halogenation vs. Hydroxylation: The target compound’s bromine atoms at positions 4 and 9 contrast with hydroxyl groups in bikaverin and coumarin derivatives.

- Methoxy Density : The tetramethoxy pattern in the target compound may improve membrane permeability compared to dimethoxy-substituted analogues like bikaverin .

- Core Flexibility : Coumarin derivatives (e.g., 7,8-dihydroxy-6-methoxycoumarin) exhibit simpler structures but lack the fused tricyclic system of benzo[b]xanthenes, limiting their π-π stacking interactions .

Research Implications and Gaps

Biological Activity

11H-Benzo[b]xanthene-6,11,12-trione, 4,9-dibromo-1-methyl-3,7,8,10-tetramethoxy- is a synthetic compound belonging to the xanthene family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H14Br2O5, with a molecular weight of approximately 444.12 g/mol. Its structural features include multiple methoxy groups and bromine substitutions that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14Br2O5 |

| Molecular Weight | 444.12 g/mol |

| InChI | InChI=1S/C18H14Br2O5 |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that compounds similar to 11H-Benzo[b]xanthene-6,11,12-trione exhibit significant antimicrobial properties. A study demonstrated that xanthene derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of benzoxanthene derivatives has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study:

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of xanthene derivatives and evaluated their cytotoxicity against several cancer cell lines. Among them, the dibrominated derivative exhibited the highest potency with an IC50 value of 15 µM against MCF-7 cells. The study concluded that the presence of bromine atoms significantly enhances the anticancer activity compared to non-brominated analogs.

The biological activity of 11H-Benzo[b]xanthene-6,11,12-trione can be attributed to its ability to interact with cellular targets such as:

- DNA: Intercalation into DNA strands leading to disruption of replication processes.

- Enzymes: Inhibition of topoisomerases and other enzymes involved in nucleic acid metabolism.

- Cell Membranes: Alteration of membrane fluidity affecting cellular transport mechanisms.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the substituent arrangement in this compound?

- Methodology : Use a combination of 1H/13C NMR to identify methoxy (δ 3.8–4.0 ppm singlet) and bromine-induced splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., ~486.095 g/mol monoisotopic mass ). X-ray crystallography resolves spatial arrangements, particularly for bromine and methoxy groups. For example, in related xanthene derivatives, methoxy groups exhibit distinct NOE correlations in 2D NMR .

Q. What are the common synthetic routes to construct the xanthene trione scaffold?

- Methodology : Condensation of lithiated quinolones with carbonyl-containing esters (e.g., methyl 2-(chloroformyl)benzoate) forms the trione core . Cyclization via acid catalysis or photochemical methods is also reported for similar structures. Key intermediates include spiro-dithiane adducts to stabilize reactive carbonyl groups during synthesis .

Q. How do methoxy and bromine substituents influence solubility and stability?

- Methodology : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce stability under prolonged UV exposure. Bromine increases molecular weight and may induce crystallinity. Stability tests under inert atmospheres (N2/Ar) are recommended to prevent decomposition of the trione moiety .

Advanced Research Questions

Q. How can regioselective bromination at the 4 and 9 positions be achieved?

- Methodology : Use directing groups (e.g., electron-donating methoxy at C3 and C7) to guide bromine (Br2/FeBr3) to the para positions (C4 and C9). Solvent polarity (e.g., CHCl3 vs. DCM) and temperature (0–25°C) critically affect selectivity. In related benzoxanthenes, yields >75% are achieved with slow reagent addition .

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodology : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc). Validate purity using HPLC-MS and compare with literature NMR assignments (e.g., δ 7.5–9.0 ppm for aromatic protons in similar triones ). Contradictions often arise from residual solvents or polymorphic forms .

Q. What computational approaches predict electronic effects of substituents on the xanthene core?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-withdrawing effects of bromine. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes or receptors, based on analogous acridine derivatives .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Resolution : Trace moisture or oxygen can quench reactive intermediates (e.g., lithiated species). Reproduce reactions under strict anhydrous conditions (Schlenk line) and monitor via TLC. For example, yields for dithiane adducts in improved from 60% to 85% under Ar .

Q. How to address conflicting NMR assignments for methoxy groups?

- Resolution : Use DEPT-135 or HSQC to distinguish methoxy carbons (δ 55–60 ppm). In -tetramethoxy groups were resolved via COSY correlations, ruling out overlapping signals .

Q. Methodological Tables

Properties

CAS No. |

33390-35-1 |

|---|---|

Molecular Formula |

C22H16Br2O8 |

Molecular Weight |

568.2 g/mol |

IUPAC Name |

4,9-dibromo-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthene-6,11,12-trione |

InChI |

InChI=1S/C22H16Br2O8/c1-7-6-8(28-2)13(23)19-9(7)15(25)12-16(26)10-11(17(27)20(12)32-19)21(30-4)22(31-5)14(24)18(10)29-3/h6H,1-5H3 |

InChI Key |

NYJWHVQPDBSBFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=C(C(=C4OC)OC)Br)OC)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.